molecular formula C17H21NO2 B10756016 Nisoxetine CAS No. 57226-61-6

Nisoxetine

Cat. No.: B10756016
CAS No.: 57226-61-6
M. Wt: 271.35 g/mol
InChI Key: ITJNARMNRKSWTA-UHFFFAOYSA-N
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Description

Nisoxetine is a highly potent and selective antagonist of the norepinephrine transporter (NET), historically investigated as a potential antidepressant. Its primary research value lies in its exquisite selectivity for NET over the serotonin transporter (SERT) and dopamine transporter (DAT), making it an indispensable pharmacological tool for isolating noradrenergic mechanisms in complex neurobiological systems. Researchers utilize this compound in vitro to study the kinetics of norepinephrine reuptake and to probe the structure and function of NET. In vivo, it is employed in animal models of depression, attention, and stress to dissect the specific contributions of norepinephrine signaling, independent of serotonergic or dopaminergic pathways. Furthermore, this compound is a key compound in neuropharmacology for validating the mechanisms of action of other antidepressants and psychostimulants. Its high affinity allows for radiolabeling ([3H]-nisoxetine) and use in autoradiography and binding assays to localize and quantify NET distribution in brain tissue, providing critical insights into the noradrenergic circuitry underlying arousal, mood, and cognition. This compound is for research use only in laboratory applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57226-61-6

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine

InChI

InChI=1S/C17H21NO2/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2/h3-11,15,18H,12-13H2,1-2H3

InChI Key

ITJNARMNRKSWTA-UHFFFAOYSA-N

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC

Origin of Product

United States

Historical Context and Evolution As a Research Standard

Early Research Trajectories and Initial Pharmacological Characterization in Preclinical Studies

Nisoxetine (B1678948), also known by its developmental code name LY-94939, was synthesized in the early 1970s at the Lilly research laboratories. wikipedia.org Its origins are linked to the discovery of fluoxetine (B1211875), another compound developed by Eli Lilly. wikipedia.orgnih.gov Researchers at the time were seeking potential antidepressant agents that could enhance norepinephrine (B1679862) transmission, similar to tricyclic antidepressants (TCAs), but without the undesirable cardiotoxicity and anticholinergic properties associated with TCAs. wikipedia.orgresearchgate.net The structure of this compound is related to the phenoxyphenylpropylamine backbone, a structural framework found to influence monoamine uptake.

Early preclinical studies aimed to characterize the pharmacological profile of this compound. These investigations revealed that this compound was potent in inhibiting the reuptake of norepinephrine in brain synaptosomes. wikipedia.orgresearchgate.net Compared to TCAs like desipramine (B1205290), this compound demonstrated comparable potency in inhibiting norepinephrine uptake. wikipedia.org Importantly, these early studies also indicated that this compound did not significantly inhibit the uptake of serotonin (B10506) (5-HT) or dopamine (B1211576). wikipedia.orgresearchgate.net Preclinical studies in human volunteers in the 1970s explored its mechanism, and at doses capable of blocking norepinephrine and tyramine (B21549) uptake at nerve terminals, substantial side effects were not observed. wikipedia.org

Establishment as a Potent and Selective Norepinephrine Reuptake Inhibitor (SNRI) in Research

Through continued research, this compound became firmly established as a potent and selective inhibitor of norepinephrine reuptake. wikipedia.orgdrugbank.comnih.gov Its selectivity for the norepinephrine transporter (NET) over other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT), is a key characteristic that distinguishes it. researchgate.netnih.gov Studies have shown this compound to be significantly more potent in blocking norepinephrine uptake compared to serotonin or dopamine uptake. wikipedia.orgnih.gov For instance, it has been reported to be about 1000-fold more potent in blocking norepinephrine uptake than serotonin uptake and 400-fold more potent than dopamine uptake. wikipedia.org Another source indicates a 50- to 100-fold preference for NET over SERT and DAT based on early pharmacological screens.

The affinity of this compound for the NET has been quantified in various studies. The NET Ki (inhibitor constant) for this compound is generally reported to be around 0.8 nM. wikipedia.org Other studies have reported Ki values in a similar nanomolar range, such as 0.7 ± 0.02 nM in rat cortical membranes or 5.1 nM for NET inhibition. nih.govcaymanchem.com This high affinity underscores its potency as a NET inhibitor. Furthermore, the R-isomer of this compound has shown a significantly greater affinity (20 times greater) for NET compared to its S-isomer. wikipedia.org this compound has also been noted to have little to no affinity for neurotransmitter receptors. wikipedia.orgresearchgate.net

Data on the selectivity of this compound for monoamine transporters is crucial to its use as a research tool. The following table summarizes typical affinity (Ki) or potency (IC50) values reported for this compound at the different monoamine transporters:

TransporterAffinity/Potency (Ki or IC50)Reference
Norepinephrine Transporter (NET)0.8 nM (Ki) wikipedia.org
Norepinephrine Transporter (NET)0.7 ± 0.02 nM (Ki) nih.gov
Norepinephrine Transporter (NET)5.1 nM (Ki) caymanchem.com
Norepinephrine Transporter (NET)0.76 nM (Kd) medchemexpress.com
Serotonin Transporter (SERT)~1000-fold less potent than NET wikipedia.org
Serotonin Transporter (SERT)~50- to 100-fold less potent than NET
Serotonin Transporter (SERT)383 nM (Ki) caymanchem.com
Serotonin Transporter (SERT)167 nM (Ki) researchgate.net
Dopamine Transporter (DAT)~400-fold less potent than NET wikipedia.org
Dopamine Transporter (DAT)~50- to 100-fold less potent than NET
Dopamine Transporter (DAT)477 nM (Ki) caymanchem.com
Dopamine Transporter (DAT)887 nM (Ki) researchgate.net

Note: Values may vary slightly depending on the specific assay conditions and preparation used.

Role as a Reference Compound in Monoamine Transporter Research

Due to its potent and selective inhibition of the norepinephrine transporter, this compound has become widely used in scientific research as a standard selective norepinephrine reuptake inhibitor. wikipedia.orgdrugbank.com It serves as a valuable pharmacological tool to investigate the role of the noradrenergic system and to discriminate the involvement of the norepinephrine transporter in various physiological and behavioral processes. nih.gov

Radiolabeled forms of this compound, particularly tritium-labeled this compound ([³H]this compound or [³H]NIS), have proven particularly useful as radioligands for labeling norepinephrine uptake sites in vitro. wikipedia.orgresearchgate.netrevvity.com [³H]this compound binding to rat frontal cortical membranes has been shown to be of high affinity and fits a single site binding model. nih.gov This binding is potently inhibited by other selective noradrenaline uptake inhibitors like desipramine and protriptyline. nih.gov The binding of [³H]this compound is dependent on sodium cations, and its distribution in the brain correlates well with noradrenergic innervation patterns. wikipedia.orgresearchgate.net Studies using [³H]this compound have helped to quantify norepinephrine uptake sites and study their regulation. researchgate.netnih.gov For example, destruction of central noradrenergic neurons by neurotoxins like 6-OH-dopamine or DSP-4 results in significant decreases in [³H]this compound binding in various brain regions, further supporting its utility as a marker for noradrenergic nerve terminals. researchgate.netnih.gov

This compound is frequently used as a positive control or reference compound in studies investigating the binding affinity and selectivity of novel compounds at monoamine transporters. acs.org For instance, in competitive radioligand binding assays using a pan-specific monoamine transporter radioligand like [¹²⁵I]RTI-55, this compound is commonly used to assess non-specific binding or as a reference for NET-selective inhibition. acs.org Similarly, in substrate uptake assays, this compound serves as a standard inhibitor for assessing NET activity. acs.org Its well-characterized selectivity profile makes it an indispensable tool for researchers studying the structure, function, and pharmacology of the norepinephrine transporter and its role in various biological processes. wikipedia.orgnih.gov

Core Mechanism of Action: Norepinephrine Transporter Net Inhibition

Selectivity Profile for Monoamine Transporters

Nisoxetine (B1678948) exhibits a notable selectivity profile for monoamine transporters, demonstrating significantly higher potency for the norepinephrine (B1679862) transporter compared to the serotonin (B10506) and dopamine (B1211576) transporters.

Differential Potency for Norepinephrine, Serotonin, and Dopamine Transporters

Research indicates that this compound is approximately 1000-fold more potent in blocking norepinephrine uptake than that of serotonin. wikipedia.org Furthermore, it is reported to be about 400-fold more potent in inhibiting the uptake of norepinephrine compared to dopamine. wikipedia.org This differential potency underscores its classification as a highly selective norepinephrine reuptake inhibitor (NRI).

The binding affinity of this compound for NET is generally reported with a Kᵢ value around 0.8 nM, indicating a strong interaction with the transporter. wikipedia.org Studies using [³H]this compound have shown a high affinity for NETs with KD values around 0.7-0.8 nM. jneurosci.orgnih.govmedchemexpress.com In contrast, its affinity for the serotonin transporter (SERT) and dopamine transporter (DAT) is considerably lower, with Kᵢ values reported in the range of hundreds of nanomolar. caymanchem.com

TransporterKᵢ (nM)Selectivity Ratio (vs. NET)
Norepinephrine (NET)0.8-5.11
Serotonin (SERT)383-1000+>1000
Dopamine (DAT)400-477>400

Comparative Analysis with Other Monoamine Reuptake Inhibitors

When compared to other monoamine reuptake inhibitors, this compound stands out due to its high selectivity for NET. For instance, desipramine (B1205290) is also known to be highly selective for the norepinephrine transporter, with studies showing comparable potency to this compound in inhibiting norepinephrine uptake in brain synaptosomes. wikipedia.orgpsu.edu In contrast, compounds like citalopram (B1669093) and fluvoxamine (B1237835) are highly selective for the serotonin transporter, while amfonelic acid and GBR-12909 show high selectivity for dopamine transporters. psu.edu

Studies investigating the effects of combining selective reuptake inhibitors have shown that this compound can influence the activity of other transporters. For example, in the presence of this compound, the potency of vanoxerine (B1682824) (a selective DAT inhibitor) in inhibiting DAT was found to be significantly reduced, suggesting potential antagonistic effects when used in combination with inhibitors of other monoamine transporters. mdpi.comresearchgate.net

Allosteric Modulation and Transport Kinetics

While primarily known for its competitive inhibition at the orthosteric site of NET, research suggests that this compound may also be involved in allosteric modulation of the transporter. Molecular dynamics simulations have indicated the presence of a secondary binding site (S2) in NET that can allosterically modulate the primary substrate binding site (S1). this compound's interaction with NET can influence transport kinetics, affecting parameters such as the rate of norepinephrine uptake. Studies using radiolabeled this compound ([³H]this compound) are commonly employed to measure norepinephrine uptake kinetics in synaptosomal preparations. The binding of this compound to human placental NET is saturable, and the affinity of the binding site is enhanced by the presence of sodium and chloride ions. wikipedia.org

Molecular Dynamics of NET-Nisoxetine Interactions

Molecular dynamics simulations and structural studies have provided insights into the interaction between this compound and the norepinephrine transporter at a molecular level. Recent cryo-electron microscopy studies have provided high-resolution structures of the human NET bound to various ligands, including this compound. cas.cn These structures illustrate the binding modes of inhibitors like this compound within the transporter. cas.cn

Studies utilizing molecular docking simulations have helped identify residues within the extracellular cavity of NET that are likely involved in the interaction with this compound. nih.gov A secondary norepinephrine substrate site (NESS-2) has been identified in the extracellular cavity that overlaps with the this compound binding site. nih.gov Residues such as Tyr84, Phe317, and Tyr317 are reported to be part of the this compound binding site. nih.gov Mutations in certain residues adjacent to this site have been shown to abolish both norepinephrine transport and this compound binding, highlighting the critical nature of these interactions for transporter function and inhibitor binding. nih.gov The binding of this compound is influenced by the conformational state of the transporter, and its interaction with specific residues contributes to its high affinity and selectivity for NET. cas.cn

Molecular and Cellular Pharmacology of Nisoxetine

Norepinephrine (B1679862) Transporter Binding Characteristics

Nisoxetine's primary mechanism of action involves binding to the NET, thereby blocking the reuptake of norepinephrine. This interaction is characterized by specific affinity constants and binding site properties. mdpi.com

Affinity Constants (Kd, Ki) and Binding Site Properties

Studies utilizing radioligand binding assays, often with [³H]this compound, have characterized its affinity for the NET. The inhibition constant (Ki) for This compound (B1678948) at the NET is generally reported to be around 0.8 nM. wikipedia.org Dissociation constants (Kd) have also been determined, with values such as 0.8 nM in rat brain homogenates and 13.8 nM in human placental NET. wikipedia.orgresearchgate.netnih.gov The binding appears to occur at a single class of binding sites. researchgate.netnih.gov

Research suggests that this compound may bind to a secondary binding site (S2) on the NET, distinct from the primary substrate binding site (S1) where neurotransmitters like norepinephrine and inhibitors like cocaine are thought to primarily interact. researchgate.netresearchgate.net Molecular dynamics simulations support the idea of a secondary binding site (S2) that allosterically modulates primary substrate binding (S1). Nonconserved residues within the S2 site are considered important for high-affinity this compound binding in NET. researchgate.net

Here is a summary of reported binding affinity values:

LigandTargetSpecies/SourceAssay TypeValue (nM)Citation
This compoundNETHumanKi0.8 wikipedia.org
[³H]this compoundNETRat brain homogenatesKd0.8 wikipedia.orgresearchgate.netnih.gov
[³H]this compoundNETHuman placentalKd13.8 wikipedia.org
[³H]this compoundhNETIntact HEK293 cellsKd10
This compoundhNETIntact HEK293 cellsKi4.97 ± 0.80 nih.gov
This compoundhNETHEK293 cell membranesKi (at 152 mM Na⁺)51.7 ± 5.19 nih.gov
This compoundNETRat brain synaptosomesKi1-6 researchgate.net

Saturability and Sodium-Dependent Binding

The binding of this compound to the NET is saturable, indicating a finite number of binding sites. wikipedia.orgresearchgate.netnih.govsigmaaldrich.com This binding is also dependent on the presence of sodium ions. wikipedia.orgmdpi.comresearchgate.netnih.govsigmaaldrich.com Higher sodium concentrations enhance this compound binding, suggesting that sodium ions play a crucial role in the transporter's function and ligand binding. nih.gov

Influence of Ionic Environment on Binding Affinity

The ionic environment significantly influences the binding affinity of this compound to the NET. wikipedia.orgnih.gov Specifically, sodium and chloride ions enhance this compound binding by increasing the affinity of the binding site for the ligand. wikipedia.org Studies have shown that Kd values for this compound binding increase as the concentration of chloride decreases. wikipedia.org Furthermore, differences in binding properties between compounds like this compound and cocaine-like drugs are revealed in membrane preparations subjected to different ion concentrations and temperatures, suggesting important differences in their binding sites on the NET. nih.gov High sodium concentrations, often used in traditional [³H]this compound assays, can potentiate the binding of this compound and related compounds, while inhibiting the binding of cocaine-like compounds. nih.gov

Stereoselectivity in NET Binding

This compound is a racemic compound, existing as a mixture of two enantiomers (R and S). wikipedia.org Stereoselectivity is observed in the binding of this compound to the NET, with the R-isomer exhibiting a significantly greater affinity than its S-isomer. wikipedia.org The R-isomer of this compound has approximately 20 times greater affinity for the NET than the S-isomer. wikipedia.org While stereoisomer-specific effects on hNET inhibition have been investigated, the difference in apparent affinity between this compound enantiomers has also been reported to be around three-fold in some studies. nih.gov

Interaction with Other Neurotransmitter Receptors and Ion Channels

Absence of Significant Affinity for Neurotransmitter Receptors

A key characteristic of this compound's selectivity is its generally low or negligible affinity for a wide range of neurotransmitter receptors. wikipedia.orgresearchgate.netresearchgate.net Unlike older antidepressants such as tricyclic antidepressants (TCAs) that interact with various receptors (e.g., adrenergic, histaminergic, muscarinic), this compound is considered to have minimal effects on central nervous system receptors. wikipedia.orgresearchgate.netwikipedia.org This lack of significant affinity for other receptors contributes to its selective action on the norepinephrine transporter. wikipedia.orgresearchgate.net

While primarily known for NET inhibition and lacking significant affinity for many receptors, some research suggests potential interactions with ion channels. Due to a sodium channel blocking effect, it has been suggested that this compound may possess some local anesthetic properties, although its potency in this regard is reported to be very low compared to classical local anesthetics. wikipedia.orgu-szeged.hu Studies have indicated that this compound can inhibit voltage-gated sodium channels in vitro models and produce dose-dependent blockade in spinal anesthesia in rats. u-szeged.hu

Blockade of Voltage-Gated Sodium Channels

Studies have indicated that this compound possesses the ability to block voltage-gated sodium channels (NaV). This action is a key mechanism underlying the effects of many local anesthetics. Research employing the voltage-clamp method in mouse neuroblastoma N2A cells demonstrated that this compound inhibits Na+ currents. psu.edunih.gov

Comparative studies with mepivacaine (B158355), a known local anesthetic, have shown that this compound is more potent in blocking voltage-gated Na+ currents. psu.edunih.gov The half-maximal inhibitory concentrations (IC50) for this compound were lower than those for mepivacaine at different holding potentials, indicating a greater potency. psu.edunih.gov

The blockade of sodium channels by this compound is suggested to contribute to its observed local anesthetic effects, particularly cutaneous analgesia. psu.eduwikipedia.org While this compound has demonstrated local anesthetic properties in preclinical models, its potency in blocking sodium channels in vivo, such as in sciatic nerve blockade, appears to be lower compared to classical local anesthetic drugs. u-szeged.hu

The following table summarizes the comparative in vitro potency of this compound and mepivacaine on voltage-gated sodium currents:

CompoundHolding Potential (mV)IC50 (µM)
This compound-701.6
This compound-10028.6
Mepivacaine-703.7
Mepivacaine-10074.2

Modulation of Nicotinic Acetylcholine (B1216132) Receptors

This compound has also been shown to modulate the function of nicotinic acetylcholine receptors (nAChRs). Research using rat hippocampal slices has demonstrated that this compound can suppress the nicotine-evoked increase of hippocampal norepinephrine release in a dose-dependent manner. wikipedia.orgnih.gov This effect suggests an interaction with nAChRs that influences neurotransmitter release. wikipedia.orgnih.gov

Studies investigating the effect of various monoamine uptake blockers on nicotine-evoked [³H]noradrenaline release from rat hippocampal slices found that this compound inhibited this release with an IC50 of 0.59 µM. nih.gov This inhibitory effect on nicotine-evoked release did not correlate with the compounds' inhibitory effect on the neuronal norepinephrine transporter, suggesting that the mechanism involves direct modulation of nAChRs rather than solely norepinephrine reuptake inhibition. nih.gov

While some studies using whole-cell patch clamp experiments in rat superior cervical ganglia sympathetic neurons did not observe significant blockade of Na+ currents by this compound at 1 µM, higher concentrations of other monoamine uptake blockers like desipramine (B1205290) did show inhibition. nih.gov However, the effect of this compound on nicotine-induced responses specifically points towards an interaction with nAChRs in this context. nih.gov The modulation of nAChRs by this compound and other monoamine uptake blockers with diverse chemical structures suggests a broader interaction of these compounds with the cholinergic system in the central nervous system. nih.gov

Neurochemical and Neurophysiological Effects in Preclinical Models

Modulation of Central Norepinephrine (B1679862) Systems

Nisoxetine's primary mechanism of action involves inhibiting the reuptake of norepinephrine (NE) into presynaptic neurons by blocking the norepinephrine transporter (NET). wikipedia.org This action leads to increased extracellular concentrations of NE, thereby enhancing noradrenergic neurotransmission.

Studies using synaptosomes, isolated nerve terminals, have demonstrated the potent inhibitory effect of This compound (B1678948) on norepinephrine uptake across various brain regions. This compound inhibits the high-affinity uptake of norepinephrine by synaptosomes from the hypothalamus, brain stem, and cerebral cortex of rat brain with reported inhibitor constants (Ki values) of 1 nM, 2 nM, and 6 nM, respectively. researchgate.net In the corpus striatum, the Ki value for this compound to inhibit norepinephrine uptake is higher, reported as 220 nM. researchgate.net This indicates a significantly greater affinity of this compound for norepinephrine uptake sites in the hypothalamus, brain stem, and cerebral cortex compared to the corpus striatum. researchgate.net this compound has been found to be as potent as desipramine (B1205290) in inhibiting norepinephrine uptake in brain synaptosomes. wikipedia.org

The following table summarizes the Ki values for this compound's inhibition of norepinephrine uptake in rat brain synaptosomes:

Brain RegionNorepinephrine Uptake Ki (nM)Citation
Hypothalamus1 researchgate.net
Brain Stem2 researchgate.net
Cerebral Cortex6 researchgate.net
Corpus Striatum220 researchgate.net

The distribution of this compound binding sites in the brain generally correlates well with the known distribution of noradrenergic systems. researchgate.netnih.gov Studies using radiolabeled this compound, such as [³H]this compound, have been instrumental in mapping NET distribution. researchgate.net

High densities of [³H]this compound binding have been observed in regions rich in noradrenergic neurons or terminals. These include the locus coeruleus (LC), the principal source of NE neurons, and its ascending pathways. wikipedia.orgnih.govnih.govjneurosci.org High binding is also found in the hypothalamus, thalamus, and cerebral cortex. wikipedia.orgresearchgate.netnih.govthno.org Moderate to high concentrations of binding sites have been noted in the hippocampal formation and neocortex. nih.gov In the cerebral cortex, binding can show a laminar distribution. nih.gov

Conversely, areas with low noradrenergic innervation, such as the white matter, caudate nucleus, and putamen (part of the corpus striatum), show very low or negligible [³H]this compound binding. researchgate.netnih.gov The binding of [³H]this compound is saturable and sodium-dependent, consistent with the characteristics of the norepinephrine uptake site. wikipedia.orgresearchgate.net

The regional distribution of [³H]this compound binding sites in the rat brain is summarized below:

Brain Region[³H]this compound Binding DensityCitation
Locus CoeruleusHighest wikipedia.orgnih.govnih.govjneurosci.org
Brainstem (general)High wikipedia.org
ThalamusHigh wikipedia.orgnih.govthno.org
HypothalamusHigh researchgate.netnih.govnih.govnih.gov
Cerebral CortexHigh researchgate.netnih.govnih.gov
Hippocampal FormationModerately High nih.gov
NeocortexModerately High nih.gov
Nucleus AccumbensHigh densities observed researchgate.netnih.gov
Olfactory BulbHigh densities observed researchgate.netnih.gov
Dorsal Raphe NucleusHigh densities observed nih.govjneurosci.orgjneurosci.orgmendeley.com
Median Raphe NucleusModerate amount of binding nih.govjneurosci.orgjneurosci.orgmendeley.com
Area PostremaHigh densities observed nih.gov
Dorsal part of the Inferior OliveHigh densities observed nih.gov
Pontine NucleiHigh densities observed nih.gov
ColliculiHigh densities observed nih.gov
Periventricular and lateral areas of the HypothalamusHigh densities observed nih.gov
Suprachiasmatic NucleusHigh densities observed nih.gov
Bed Nucleus of the Stria Terminalis (BNST)Very strong specific binding thno.org
White MatterVery Low/Negligible nih.gov
Caudate NucleusVery Low/Negligible researchgate.netnih.gov
PutamenVery Low/Negligible nih.gov
Substantia NigraVirtually no binding nih.gov

As a potent NET inhibitor, this compound increases extracellular norepinephrine concentrations in various brain regions. Microdialysis studies have directly measured this effect. For instance, infusion of this compound into the olfactory bulb significantly increased norepinephrine levels compared to control conditions. nih.gov In the medial prefrontal cortex (mPFC), NET inhibition by this compound has been shown to increase extracellular NE levels substantially, by about 600%. frontiersin.orgunica.it This increase in extracellular NE is a direct consequence of reduced reuptake via the NET.

Regional Brain Distribution of this compound and Norepinephrine Transporter Sites

Interactions with Dopamine (B1211576) Systems

While primarily selective for the NET, this compound can also influence dopamine (DA) systems, particularly in brain regions where the NET plays a significant role in dopamine clearance, such as the prefrontal cortex. nih.govjneurosci.orgresearchgate.netnih.gov

In brain regions with low levels of the dopamine transporter (DAT), such as the prefrontal cortex (PFC), the NET contributes significantly to dopamine uptake. frontiersin.orgunica.itnih.govjneurosci.orgresearchgate.netnih.gov Studies have shown that selective blockers of the NET, including this compound, can inhibit dopamine uptake in the PFC. nih.govjneurosci.orgresearchgate.netnih.gov

In synaptosomes from the frontal cortex of wild-type mice, dopamine uptake was inhibited by this compound. nih.govjneurosci.orgresearchgate.netnih.govjneurosci.org At transporter-specific concentrations, this compound inhibited dopamine uptake in frontal cortex synaptosomes from wild-type and DAT knock-out mice, but not from NET knock-out mice, indicating that this effect is mediated by the NET. nih.govjneurosci.orgresearchgate.netnih.govjneurosci.org At higher, non-selective concentrations, this compound also attenuated dopamine uptake in synaptosomes from the caudate and nucleus accumbens of both wild-type and NET knock-out mice. nih.govresearchgate.netjneurosci.org However, at lower concentrations, this compound's effect on dopamine uptake in the caudate and nucleus accumbens was less pronounced and dependent on the presence of the NET. nih.govjneurosci.orgresearchgate.netnih.govjneurosci.org

In the medial prefrontal cortex (mPFC) of rats, NET inhibition by this compound increased extracellular DA levels by about 170%. frontiersin.orgunica.it This further supports the role of NET in dopamine clearance in this region. frontiersin.orgunica.it

In brain regions where the DAT is the primary transporter for dopamine, such as the caudate nucleus and nucleus accumbens, this compound's effect on dopamine uptake is considerably less potent compared to its effect on norepinephrine uptake. researchgate.net For example, in the corpus striatum (which includes the caudate and putamen), the Ki for this compound to inhibit dopamine uptake is 360 nM, significantly higher than its Ki for norepinephrine uptake in the same region (220 nM) and much higher than its Ki values for norepinephrine uptake in other regions like the hypothalamus or brain stem. researchgate.net

Studies using DAT knock-out mice have further clarified the role of NET in dopamine clearance. In the frontal cortex, dopamine uptake was significantly lower in NET knock-out mice compared to wild-type mice, and this residual uptake was not inhibited by a DAT-selective inhibitor, suggesting a primary role for NET in cortical dopamine uptake. nih.govjneurosci.org In contrast, dopamine uptake in the caudate and nucleus accumbens was largely dependent on the DAT. nih.govjneurosci.orgnih.govjneurosci.org

While this compound primarily affects dopamine clearance via the NET, particularly in the PFC, its impact on DAT-dependent dopamine clearance in regions like the striatum is minimal at selective concentrations. nih.govjneurosci.orgresearchgate.netnih.govjneurosci.org This highlights the regional specificity of monoamine transporter function and the selective action of this compound at the NET.

Influence on Prodynorphin Gene Expression in Specific Brain Regions

Research indicates that this compound influences the expression of the prodynorphin (PDYN) gene in specific brain regions of preclinical models. Continuous infusion of this compound for seven days in male rats resulted in significant alterations in PDYN gene expression in several brain areas. Increases in PDYN gene expression were observed in the hypothalamus (183% of control), nucleus accumbens (142% of control), and hippocampus (124% of control). Conversely, a significant decrease in PDYN gene expression was noted in the caudate putamen (69% of control). These findings suggest that norepinephrine, modulated by this compound, plays a role in the mechanisms underlying the effects of chronic exposure to psychoactive drugs, as PDYN expression is also affected by substances like cocaine and fluoxetine (B1211875). nih.gov

The observed changes in PDYN gene expression following this compound administration highlight the intricate relationship between the noradrenergic system and the endogenous opioid system, which is involved in various processes including pain, reward, and stress responses. The differential effects across brain regions suggest a complex regional modulation of PDYN by norepinephrine.

Here is a table summarizing the observed changes in prodynorphin gene expression in rat brain regions after chronic this compound infusion:

Brain RegionChange in PDYN Gene Expression (% of Control)
Hypothalamus183%
Nucleus Accumbens142%
Hippocampus124%
Caudate Putamen69%

Effects on Serotonin (B10506) Systems

This compound is recognized primarily as a selective norepinephrine reuptake inhibitor. Its effects on serotonin systems in preclinical models are generally considered minimal compared to its noradrenergic effects.

Minimal Inhibition of Serotonin Uptake in Brain

Preclinical studies have demonstrated that this compound has minimal inhibitory effects on serotonin (5-HT) uptake in brain synaptosomes. This compound has been found to be about 1000-fold more potent in blocking norepinephrine uptake than that of serotonin. wikipedia.orgresearchgate.net This high selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT) is a defining characteristic of this compound. Studies comparing this compound with selective serotonin reuptake inhibitors (SSRIs) like fluoxetine highlight this difference in uptake inhibition specificity. cambridge.org

Peripheral Serotonin Uptake Modulation (e.g., Platelets)

While this compound's primary action is on central norepinephrine uptake, its effects on peripheral serotonin uptake, particularly in platelets, have also been examined. In vitro studies have shown that this compound can inhibit 5-HT uptake into platelets. However, in preclinical studies where this compound was administered to volunteers, platelets harvested from these individuals did accumulate 5-HT. This suggests that the plasma concentrations achieved with administered doses might be lower than those required to significantly block 5-HT uptake in platelets in vivo. researchgate.net Platelets are known to express the serotonin transporter and are often used as a peripheral model for studying serotonergic activity. nih.govnih.govunizg.hr

Neurophysiological Responses and Signal Transduction

This compound's modulation of norepinephrine reuptake leads to various neurophysiological responses and can influence signal transduction pathways in the brain.

Changes in Neuronal Activity in Specific Brain Areas

This compound, by increasing extracellular norepinephrine levels, can influence the activity of neurons in brain regions targeted by noradrenergic projections. Research using single-unit in vivo electrophysiological recording in rats has demonstrated that dietary-induced binge eating can attenuate the responsiveness of the brain norepinephrine system, specifically showing reduced sensory-evoked response in locus coeruleus–norepinephrine neural activity. plos.org While this study focused on the effects of diet on neuronal activity in the context of the noradrenergic system, it underscores the fact that the activity of these neurons, which are modulated by NET inhibitors like this compound, can be altered by various factors. Studies using [³H]this compound binding have also indicated changes in NET density in specific brain regions following interventions like cocaine self-administration in nonhuman primates, suggesting alterations in noradrenergic neurotransmission capacity. researchgate.net this compound itself can influence neural activation in specific areas, such as increased neural activation noted in the arcuate nucleus of the hypothalamus following its administration in a study on feeding behavior.

Preclinical Pharmacological Characterization

In Vitro Research Methodologies

In vitro studies provide detailed insights into the direct interactions of nisoxetine (B1678948) with its molecular targets, primarily neurotransmitter transporters.

Radioligand Binding Assays using [³H]this compound

Radioligand binding assays utilizing [³H]this compound are a key method for characterizing norepinephrine (B1679862) uptake sites. medchemexpress.comnih.govsigmaaldrich.comresearchgate.net [³H]this compound binds with high affinity and selectivity to a homogenous population of sites associated with norepinephrine uptake. sigmaaldrich.com Studies in rat cortical homogenates have shown that specific [³H]this compound binding is saturable and sodium-dependent. sigmaaldrich.com The binding affinity (Kd) for [³H]this compound to norepinephrine uptake sites in rat brain homogenates has been reported to be approximately 0.8 nM. researchgate.net In rat vas deferens membranes, the binding of [³H]this compound was found to be of high affinity (Kd = 1.63 ± 0.36 nM), saturable, and sodium-dependent to a single population of binding sites. nih.gov The maximal binding capacity (Bmax) in rat vas deferens membranes was reported as 1,625 ± 500 fmol/mg of protein. nih.gov Kinetic experiments in this tissue yielded an association rate constant (k+1) of 3.9 x 10⁷ min⁻¹M⁻¹ and a dissociation rate constant (k-1) of 0.005 min⁻¹. nih.gov

Competitive radioligand binding assays using [³H]this compound are also employed to determine the binding affinities (Ki) of other compounds to the NET. rsc.orgresearchgate.netnih.govnih.gov For instance, a this compound-based fluorescent probe demonstrated high binding affinity (Ki = 43 nM) for NET compared to dopamine (B1211576) transporter (DAT; Ki = 1540 nM) and serotonin (B10506) transporter (SERT; Ki = 785 nM) in competitive radioligand binding assays using rat brain preparations. nih.gov Studies using membranes from COS-7 cells transfected with rat or human NET have also utilized [³H]this compound binding to assess the inhibitory effects of other substances. capes.gov.br

Neurotransmitter Uptake Assays (Synaptosomes, Cell Lines)

Neurotransmitter uptake assays, often using synaptosomes or cell lines expressing specific transporters, are crucial for evaluating the functional potency of this compound as an uptake inhibitor. This compound is a potent inhibitor of norepinephrine uptake. wikipedia.org It inhibits [³H]Noradrenaline uptake into rat frontal cortical synaptosomes with a Ki of 2.1 ± 0.3 nM. medchemexpress.commedchemexpress.com this compound has been shown to be as potent as desipramine (B1205290) in inhibiting norepinephrine uptake in brain synaptosomes. wikipedia.org

Studies using synaptosomes from different brain regions have demonstrated the selectivity of this compound. It inhibits the high affinity uptake of norepinephrine by synaptosomes from rat hypothalamus, brain stem, and cerebral cortex with Ki values of 1, 2, and 6 nM, respectively. researchgate.net While it also inhibits the high affinity uptake of dopamine by hypothalamic synaptosomes with a Ki value of 9 nM, its affinity for norepinephrine uptake sites is considerably higher, approximately 200-fold greater than for dopamine uptake sites in corpus striatum. researchgate.net In corpus striatum synaptosomes, the Ki values for this compound to inhibit the uptake of dopamine and norepinephrine are 360 and 220 nM, respectively. researchgate.net

In cell lines, such as HEK293 cells expressing human NET, this compound inhibits norepinephrine reuptake with an IC50 of 20 nM. medchemexpress.com In HEK293 cells expressing human DAT, this compound shows much lower potency, with an IC50 of 1150 nM for inhibiting dopamine reuptake. medchemexpress.com Studies using synaptosomes from wild-type and transporter knockout mice have further highlighted the specificity of this compound for NET-mediated dopamine uptake in certain brain regions. researchgate.netnih.govresearchgate.net At low concentrations (10⁻⁹ to 10⁻⁷ M), this compound attenuated dopamine uptake by about 20% in synaptosomes from various brain regions of wild-type mice. nih.gov At higher concentrations (10⁻⁶ to 10⁻³ M), it blocked up to 60% of dopamine uptake in specific synaptosomes. nih.gov Notably, this compound failed to block dopamine uptake in NET-knockout mice, indicating its dependence on the presence of NET for this effect. researchgate.netnih.gov

Electrophysiological Studies (e.g., Sodium Currents)

Electrophysiological studies have investigated the effects of this compound on ion channels, particularly voltage-gated sodium channels. This compound has been shown to block voltage-gated sodium channels. medchemexpress.commedchemexpress.com In mouse neuroblastoma N2A cells, this compound inhibited Na⁺ currents with IC50s of 1.6 and 28.6 μM at holding potentials of -70 and -100 mV, respectively. medchemexpress.commedchemexpress.comnih.govpsu.edu This effect is concentration- and state-dependent. nih.govpsu.edu The suppression of Na⁺ currents by this compound is considered a probable mechanism underlying its local anesthetic effects observed in in vivo studies. nih.govpsu.edu

Fluorescent Probe Applications in Live Cell Systems

Fluorescent probes based on the structure of this compound have been developed to visualize and study the norepinephrine transporter in live cell systems. rsc.orgresearchgate.netnih.govnih.gov These probes allow for the investigation of transporter function and distribution using techniques like confocal microscopy. rsc.orgnih.gov For example, a this compound-based fluorescent probe (Compound 6) was synthesized and shown to stain NET in NET-expressing HEK293 cells at low nanomolar concentrations. nih.gov This probe also stained SERT but not DAT at low nanomolar concentrations in transporter-expressing cells, demonstrating some selectivity. rsc.orgnih.gov The development and use of such fluorescent ligands have advanced the understanding of monoamine transporters in live cell environments. rsc.orgresearchgate.netnih.gov

In Vivo Animal Model Studies

In vivo studies in animal models are used to assess the effects of this compound on behavior and physiological processes, often correlating these effects with its known mechanism of inhibiting norepinephrine reuptake.

Behavioral Pharmacology Models (e.g., Locomotor Activity, Prepulse Inhibition, Feeding Behavior)

This compound has been investigated in various behavioral pharmacology models in animals. Studies on locomotor activity have shown that this compound can influence the effects of other compounds, such as amphetamine. For instance, in mice, pretreatment with this compound (20 mg/kg, i.p.) abolished the locomotor-stimulant effect of amphetamine while potentiating its actions on stereotypy. researchgate.net

Prepulse inhibition (PPI) is a behavioral measure of sensorimotor gating, which is often disrupted in certain neuropsychiatric disorders. nih.govnih.govescholarship.org this compound has been shown to affect PPI in animal models. Systemic administration of this compound (0.5 mg/kg and 5 mg/kg) increased PPI in mice. nih.govdntb.gov.ua In dopamine transporter (DAT) knockout mice, which exhibit PPI deficits, intracerebral infusion of this compound (8 μ g/side ) into the medial prefrontal cortex (mPFC) significantly increased PPI, normalizing the deficits, while having no effect in wild-type mice. nih.gov Infusion of this compound into the nucleus accumbens (NAc) did not significantly alter PPI in either genotype. nih.gov These findings suggest that the effects of this compound on PPI in this model may involve actions in the mPFC. nih.gov

This compound has also been studied for its effects on feeding behavior. It has been used to research obesity and energy balance. wikipedia.org this compound (3, 10, 30 mg/kg, i.p.) has been shown to inhibit refeeding response (intake of standard chow) in rats. medchemexpress.commedchemexpress.com High-fat diet-induced alterations in the feeding suppression effect of low-dose this compound have also been investigated. medchemexpress.comnih.gov

Neurochemical Analysis in Animal Brain Regions (e.g., Microdialysis, Synaptosomal Studies)

Neurochemical analyses in animal models have been crucial in understanding the effects of this compound on neurotransmitter levels and uptake in various brain regions. Studies using synaptosomes, isolated nerve terminals, have demonstrated this compound's potent inhibitory effect on NE uptake. This compound inhibits the high-affinity uptake of NE in rat brain synaptosomes from the hypothalamus, brainstem, and cerebral cortex with reported Ki values of 1, 2, and 6 nM, respectively. researchgate.net While primarily selective for NE, this compound also inhibits the high-affinity uptake of dopamine (DA) in hypothalamic synaptosomes, albeit with a lower affinity (Ki value of 9 nM). researchgate.net In the corpus striatum, the affinity of this compound for NE uptake sites is significantly higher than for DA uptake sites, with Ki values of 220 nM for NE and 360 nM for DA, indicating approximately a 200-fold greater affinity for NE transporters in this region. researchgate.net

Microdialysis studies, which measure extracellular neurotransmitter concentrations in vivo, have also provided insights into this compound's effects. In anesthetized Göttingen minipigs, administration of this compound (1 mg/kg) as a specific noradrenaline transporter inhibitor led to a slow, progressive increase in extracellular NE concentrations in the cortex and thalamus. mdpi.com This contrasts with the rapid, dose-dependent increases observed with amphetamine, a non-specific releaser of DA and NE. mdpi.com this compound had little effect on extracellular striatal NE or DA in these studies. mdpi.com

Radioligand binding studies using [³H]this compound have been employed to quantify norepinephrine transporter (NET) binding sites in the CNS. These studies have shown that [³H]this compound is a suitable radioligand for labeling noradrenaline reuptake sites and is frequently used in autoradiographic studies. researchgate.net Autoradiography in rat brain homogenates and tissue slices has characterized the binding properties of [³H]this compound to NET sites. researchgate.net Studies in Japanese quail brains using [³H]this compound autoradiography revealed high NET binding in areas with a high density of dopaminergic neurons and DA receptors, suggesting a potential role for NET in clearing DA from the synapse in these regions in avian species, which lack a dopamine transporter gene. uky.edu

The following table summarizes some of the Ki values reported for this compound's inhibition of monoamine uptake in rat brain synaptosomes:

Brain RegionNeurotransmitterKi (nM)
HypothalamusNorepinephrine1
Brain StemNorepinephrine2
Cerebral CortexNorepinephrine6
HypothalamusDopamine9
Corpus StriatumNorepinephrine220
Corpus StriatumDopamine360

Gene Expression Studies in Animal Central Nervous System

Preclinical studies have also investigated the impact of this compound on gene expression in the animal CNS, providing insights into the molecular adaptations that may occur following exposure to this selective NE uptake inhibitor. One study examined the effect of continuous infusion of this compound for 7 days via osmotic minipump in male rats on prodynorphin (PDYN) gene expression. nih.gov

Chronic this compound treatment resulted in significant increases in PDYN gene expression in several brain regions, including the hypothalamus (183% of control), nucleus accumbens (142% of control), and hippocampus (124% of control). nih.gov Conversely, a significant decrease in PDYN gene expression was observed in the caudate putamen (69% of control). nih.gov These findings suggest that this compound influences PDYN gene expression and support a role for NE in the mechanisms underlying the effects of chronic exposure to psychoactive drugs. nih.gov It is notable that this compound, similar to fluoxetine (B1211875) (a selective serotonin reuptake inhibitor), decreased PDYN mRNA in the caudate putamen, contrasting with the upregulation produced by cocaine. nih.gov This suggests that the inhibition of NE uptake alone may not fully account for the cocaine-induced increase in PDYN gene expression, potentially involving combined effects on multiple monoamine transporters or transporter-independent mechanisms. nih.gov

Another area of research involves the ontogeny of NET expression in the rat brain using quantitative autoradiography with [³H]this compound. nih.gov This technique revealed a dynamic developmental profile for NET expression, with increases in forebrain structures and decreases in the brainstem during postnatal development. nih.gov This suggests a significant role for NET and NE in the development of various brain regions. nih.gov

Comparative Preclinical Pharmacological Studies (e.g., against other antidepressants, local anesthetics)

Comparative preclinical studies have evaluated this compound's pharmacological profile against other agents, including other antidepressants and local anesthetics, highlighting its selective properties and potential alternative actions.

Compared to tricyclic antidepressants (TCAs), this compound has been shown to be as potent as desipramine in inhibiting NE uptake in brain synaptosomes. wikipedia.org However, unlike many TCAs, preclinical studies indicated that this compound was almost devoid of anticholinergic activity and depressant effects on cardiac conduction. nih.gov

This compound's selectivity for the NET is a key characteristic. It is reported to be about 1000-fold more potent in blocking NE uptake than serotonin (5-HT) uptake and 400-fold more potent than dopamine uptake. wikipedia.org The R-isomer of this compound exhibits a 20 times greater affinity for NET than its S-isomer. wikipedia.org this compound also demonstrates little or no affinity for neurotransmitter receptors. wikipedia.org

Beyond its effects on monoamine transporters, this compound has been investigated for other pharmacological activities. It has been shown to block sodium currents and elicit spinal anesthesia in rats. nih.gov In comparative studies with mepivacaine (B158355), a common local anesthetic, this compound demonstrated greater potency in blocking voltage-gated Na⁺ currents in vitro. nih.gov In vivo, intrathecal administration of this compound induced spinal anesthesia in rats with a more sensory-selective action over motor blockade compared to mepivacaine, and it was more potent on a 50% effective dose (ED50) basis. nih.gov This local anesthetic effect is likely attributable to the suppression of Na⁺ currents. nih.gov

Studies have also compared the antidepressant-like response of selective NE reuptake inhibitors like desipramine (for which [³H]this compound is used as a ligand to assess NET binding) with selective serotonin reuptake inhibitors (SSRIs) in animal models. researchgate.net These studies, often using behavioral tests like the tail suspension test, investigate the relationship between transporter expression/affinity and behavioral outcomes. researchgate.net

The following table provides a comparison of this compound's potency in inhibiting the uptake of different monoamines:

NeurotransmitterRelative Potency (approximate)
Norepinephrine1000
Serotonin1
Dopamine2.5

Preclinical Pharmacokinetic and Pharmacodynamic Modeling

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) modeling are integral components of drug development, aiming to characterize the relationship between drug exposure and its effects. This approach helps in understanding the in vivo behavior of a compound and can guide subsequent development stages.

Characterization of Exposure-Response Relationships in Preclinical Models

Characterizing exposure-response relationships in preclinical models involves quantifying the relationship between the amount of drug the animal is exposed to (pharmacokinetics) and the resulting biological or pharmacological effect (pharmacodynamics). This helps to determine the potency and efficacy of a drug in vivo.

While specific detailed exposure-response data for this compound in preclinical models were not extensively available in the provided search results, the principles of characterizing these relationships are well-established in preclinical drug development. This typically involves administering a range of doses to animals and measuring both the drug concentration in biological fluids or tissues over time (PK) and the magnitude or duration of the pharmacological effect (PD). catapult.org.uk By integrating this data, mathematical models can be built to describe how exposure drives the response. mathworks.com

Studies investigating the feeding suppression effects of this compound in rats have explored dose-response relationships. One study determined the dose response of this compound (3–30 mg/kg) on feeding suppression of standard chow in adult male Sprague Dawley rats. plos.org This type of study, while not explicitly termed PK/PD modeling in the abstract, contributes to understanding the relationship between administered dose (a surrogate for exposure) and the observed effect (feeding suppression).

Preclinical PK/PD analysis aims to understand the dose-response relationships of exposure and biological effect in both plasma and target tissue. catapult.org.uk This can involve evaluating in vivo potency and intrinsic activity. nih.gov For compounds with linear pharmacokinetics, changes in dose alone will result in equivalent changes in various pharmacokinetic exposure parameters like AUC, Cmax, or Cmin. nih.gov Dose fractionation studies can be employed to examine which PK parameter is the primary driver for efficacy, especially for compounds with non-linear kinetics. nih.gov

Integration of Pharmacokinetic and Pharmacodynamic Data for Preclinical Drug Development

The integration of pharmacokinetic and pharmacodynamic data is a crucial step in preclinical drug development. This involves combining the information on how the body handles the drug (PK) with how the drug affects the body (PD) to build comprehensive models that can predict drug behavior and effects. mathworks.com

Integrated PK/PD concepts provide a framework for rationalizing and accelerating drug development. nih.gov At the preclinical stage, this integration can inform the evaluation of in vivo potency, the identification of biomarkers, and the selection and optimization of dosage forms and regimens. nih.gov Mechanism-based PK/PD modeling is a methodology used to untangle the complexities of drug behavior in vivo and improve the understanding of drug delivery systems. frontiersin.org These models can separate drug-specific, carrier-specific, and pharmacological system-specific parameters. frontiersin.org

The process of PK/PD modeling involves steps such as importing and processing time-course data, selecting or creating models, estimating parameters, exploring system dynamics through simulations, and simulating dosing strategies. mathworks.com Integrating knowledge from various scientific disciplines, including chemistry, pharmacology, and biology, is critical for successful PK/PD studies. catapult.org.uk

PK/PD modeling allows for the quantitative assessment of drug effects in vivo and facilitates simulations to select appropriate dosing regimens that maximize efficacy while minimizing toxicity. mdpi.com This approach can also be valuable in selecting first-in-human doses based on preclinical findings. mdpi.com Dedicated pharmacokinetic studies conducted in parallel with or as part of preclinical pharmacodynamic studies are pivotal for understanding a molecule's potential effectiveness and defining the anticipated pharmacologically active dose level and target exposure. allucent.com

The primary goal of preclinical PK investigations is to define the anticipated pharmacologically active drug level in the target compartment. allucent.com This estimate, combined with toxicology data, helps in justifying the safe starting dose and dose escalation scheme for clinical trials. allucent.com PK/PD modeling helps to characterize the mechanism of action and disease behavior, predict clinical response, and better understand the clinical relevance of preclinical efficacy data. nih.gov

Medicinal Chemistry and Structure Activity Relationship Studies

Synthetic Methodologies for Nisoxetine (B1678948) and Analogs

The synthesis of this compound and its analogs has been approached through various chemical and chemoenzymatic routes, as well as radiosynthetic methods for the preparation of labeled compounds used in research.

Original Synthesis Pathways (e.g., Lilly Research)

This compound was originally synthesized in the Lilly research laboratories during the early 1970s as part of an effort to develop antidepressants with improved safety profiles compared to tricyclic antidepressants (TCAs). wikipedia.org Researchers aimed to identify molecules that retained monoamine reuptake inhibition while minimizing undesirable cardiotoxic and anticholinergic properties. This initiative involved modifying the phenoxyphenylpropylamine (PPA) backbone, a structural framework known to influence monoamine uptake, derived from studies on the antihistamine diphenhydramine. imrpress.com Within this PPA series, this compound (initially designated LY94939) was identified as a potent and selective NET inhibitor. wikipedia.orgimrpress.com

One common synthetic method involves the reaction of 2-methoxyphenol with epichlorohydrin (B41342) to form 2-(2-methoxyphenoxy)propanol. This intermediate is then reacted with N-methylbenzylamine to yield this compound. The reaction conditions typically utilize a base such as sodium hydroxide (B78521) and an organic solvent like dichloromethane.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis approaches have been developed for the asymmetric synthesis of this compound and its analogs, including fluoxetine (B1211875) and atomoxetine (B1665822). umich.edursc.orgscilit.comresearchgate.net These methods often employ enzymes, such as hydroxynitrile lyase (HNL) or lipase (B570770) B from Candida antarctica (CALB), to introduce chirality and produce enantiopure intermediates. umich.edursc.orgresearchgate.netdrugfuture.comrsc.org

One chemoenzymatic route involves the enzymatic hydrocyanation of an aldehyde using (R)-HNL to obtain an enantiopure cyanohydrin, which serves as a chiral intermediate for the synthesis of this compound. umich.edu Another approach utilizes lipase B from Candida antarctica for the kinetic resolution of 3-chloro-1-phenylpropan-1-ol (B142418) or its corresponding butanoate through transesterification or hydrolysis. rsc.orgresearchgate.netdrugfuture.comrsc.org The resulting chiral building blocks are then converted into the desired enantiomers of this compound. rsc.orgresearchgate.netrsc.org

Radiosynthesis of Labeled this compound and Analogs (e.g., [11C], [18F], [3H])

Radiosynthesis of labeled this compound and its analogs is crucial for their use as radioligands in studies of the norepinephrine (B1679862) transporter, particularly in techniques like positron emission tomography (PET) and autoradiography. wikipedia.orgresearchgate.netnih.govcapes.gov.brresearchgate.netresearchgate.netnih.gov

[3H]this compound ([3H]-NIS) has been demonstrated as a suitable radioligand for labeling norepinephrine uptake sites in vitro and is frequently used in autoradiographic studies. wikipedia.orgresearchgate.netnih.govmdpi.comcapes.gov.br Binding of [3H]-NIS is sodium-dependent and occurs with high affinity to a single class of sites associated with norepinephrine uptake. wikipedia.org

Radiosynthesis of [11C]-labeled this compound has been achieved through the alkylation of the nor-methyl precursor with [11C]CH3I. researchgate.netnih.gov While [11C]-nisoxetine has been investigated as a potential PET tracer for imaging NET in vivo, it has shown limitations due to nonspecific binding in some studies. wikipedia.orgresearchgate.net

[18F]-labeled analogs of this compound have also been synthesized and evaluated as potential PET imaging agents for NET. researchgate.netresearchgate.netnih.govsnmjournals.org These syntheses often involve the radiosynthesis of tosylate precursors followed by reaction with [18F]-fluoride. snmjournals.org Studies with [18F]-labeled this compound analogs have provided insights into the structural requirements for NET binding. snmjournals.org

Structural Determinants of NET Selectivity and Potency

Structure-activity relationship (SAR) studies of this compound and its analogs have been instrumental in understanding the molecular features that govern their affinity and selectivity for the norepinephrine transporter.

Impact of Phenyl Ring and Substituents on Binding

This compound and fluoxetine share a common 3-aryloxy-3-phenylpropan-1-amine skeleton, differing primarily in the substitution pattern on the phenoxy ring. researchgate.net this compound possesses an ortho-methoxy group on the phenoxy ring, while fluoxetine has a para-trifluoromethyl group. researchgate.netnih.govresearchgate.net These subtle structural differences lead to a dramatic change in transporter selectivity; the ortho-methoxy substitution in this compound confers selectivity towards NET, while the para-trifluoromethyl group in fluoxetine induces selectivity towards SERT. researchgate.netresearchgate.net

Studies have shown that the ortho substitution of the phenoxy ring appears to be a key determinant for selectivity towards NET. researchgate.net Analogs with an unsubstituted phenoxy ring can still display comparable affinity towards NET as this compound, suggesting that while the ortho substituent is important for selectivity, it might be a minor determinant for high-affinity binding in NET over SERT. researchgate.net Conversely, the trifluoromethyl substituent is essential for high-affinity binding in SERT and significantly reduces binding in NET. researchgate.net

Further modifications of the substituents on the outer phenyl ring of this compound analogs have been shown to influence potency and selectivity. portico.org For example, substituting the ortho-methoxy group with an ortho-methyl group can improve the inhibitory activity towards NET. researchgate.net

Influence of Stereochemical Configuration on Affinity

This compound is a racemic compound, existing as a mixture of two enantiomers (R and S). wikipedia.org The stereochemical configuration significantly influences the affinity of this compound for the norepinephrine transporter. wikipedia.orgnih.gov The R-isomer of this compound has been reported to have a significantly greater affinity for NET compared to its S-isomer. wikipedia.org Some sources indicate the R-isomer has approximately 20 times greater affinity than the S-isomer for NET. wikipedia.org Other studies suggest the difference in apparent affinity between the enantiomers might be around three-fold. nih.gov

Studies comparing the binding affinities of the R- and S-enantiomers have demonstrated that stereochemistry is an important determinant for NET affinity. nih.gov For example, (R)-nisoxetine has been reported with Ki values of 0.46 nM at rat NET, while its activity at SERT and DAT is considerably lower (158 nM and 378 nM, respectively). portico.orgnih.gov

The stereochemical requirements for binding differ between the monoamine transporters. While the S-enantiomer is often more potent for SERT inhibitors like citalopram (B1669093), the R-enantiomer of this compound exhibits higher affinity for NET. wikipedia.orgpnas.org

Table: Binding Affinity (Ki) of (R)-Nisoxetine at Monoamine Transporters

TransporterKi (nM) (Rat)Citation
NET0.46 portico.orgnih.gov
SERT158 portico.orgnih.gov
DAT378 portico.orgnih.gov

This table illustrates the potent and selective binding of (R)-nisoxetine to the norepinephrine transporter compared to the serotonin (B10506) and dopamine (B1211576) transporters. portico.orgnih.gov

Design and Evaluation of Fluorescent Probes based on this compound Scaffold

The development of fluorescent ligands has significantly advanced the study of monoamine transporters (MATs), including the norepinephrine transporter (NET), in live cell systems. nih.govnih.gov This approach allows for real-time analysis of transporter function and distribution. nih.gov The design of effective fluorescent ligands typically involves three key components: a high-affinity parent ligand, a linker of appropriate length and composition placed at a position that minimally impacts binding affinity, and a suitable fluorescent dye. nih.govnih.gov

Extending the structure-activity relationship (SAR) studies of this compound and other NET-selective inhibitors like talopram (B1681224) has led to the identification of high-affinity rhodamine-labeled fluorescent probes for NET. nih.govresearchgate.netrsc.org One such this compound-based fluorescent probe, referred to as compound 6 or AC1-146, has demonstrated high binding affinity for NET. nih.govnih.govresearchgate.netacs.org

Evaluation of compound 6 through competitive radioligand binding assays using rat brain membrane preparations showed a binding affinity (Ki) of 43 nM for NET. nih.govnih.govresearchgate.net This probe also exhibited selectivity over other monoamine transporters, with Ki values of 1540 nM for the dopamine transporter (DAT) and 785 nM for the serotonin transporter (SERT). nih.govnih.govresearchgate.net This indicates that compound 6 is approximately 36-fold selective for NET over DAT and about 18-fold selective over SERT in this preparation. nih.gov

Confocal microscopy analysis using transporter-expressing cells revealed that compound 6 could stain both NET and SERT, but not DAT, at low nanomolar concentrations. nih.govresearchgate.netrsc.org The staining of human SERT by compound 6 was observed despite its lower affinity compared to NET in rat brain preparations, which might be attributed to species differences. nih.gov

The design and synthesis of fluorescent probes like compound 6, based on the this compound scaffold, provide valuable tools for visualizing and studying the norepinephrine transporter in live cells, contributing to a better understanding of its function and distribution. nih.govresearchgate.net

Here is a summary of the binding affinities of compound 6:

TransporterKi (nM)Selectivity vs NET
NET431x
SERT785~18x
DAT1540~36x

Development of Novel this compound-Based Research Tools

Beyond its use as a standard selective norepinephrine reuptake inhibitor, this compound has served as a foundation for developing novel research tools aimed at a deeper understanding of the norepinephrine transporter and related biological processes. wikipedia.org

One significant area of development involves the creation of radiolabeled this compound, such as [3H]this compound. revvity.comresearchgate.net This radioligand is a potent and selective inhibitor of the norepinephrine transporter and is used as a selective marker for NET in research. wikipedia.orgrevvity.com [3H]this compound is employed in techniques like quantitative autoradiography and homogenate binding assays to quantify norepinephrine uptake sites. revvity.comresearchgate.net Studies using [3H]this compound have shown that its binding pattern in the brain is consistent with noradrenergic innervation. researchgate.net Furthermore, the destruction of central noradrenergic neurons leads to significant decreases in [3H]this compound binding, highlighting its utility as a marker for noradrenergic innervation in studies of neurological diseases. researchgate.net

The development of fluorescently labeled ligands, as discussed in section 6.2.3, also represents a crucial advancement in this compound-based research tools, enabling real-time visualization and study of NET in live systems. nih.govnih.govresearchgate.net

This compound's potent NET selectivity has also informed the design of subsequent selective norepinephrine reuptake inhibitors and selective serotonin reuptake inhibitors, demonstrating the impact of its structure-activity relationship on the development of related compounds.

The continued development of this compound-based research tools, including radioligands and fluorescent probes, provides researchers with enhanced capabilities to investigate the norepinephrine transporter and its involvement in various physiological and pathological conditions.

Advanced Research Techniques and Future Directions

Application in Quantitative Autoradiography for NET Mapping

Quantitative autoradiography utilizing tritiated Nisoxetine (B1678948) ([³H]this compound) has served as a gold standard radioligand for mapping the distribution of NETs in brain tissues researchgate.net. This technique allows for the visualization and quantification of NET binding sites, providing insights into the density and localization of these transporters in various brain regions jneurosci.orgnih.gov. Studies employing [³H]this compound have demonstrated that its binding pattern aligns with the known distribution of noradrenergic innervation researchgate.netresearchgate.net.

The method typically involves incubating tissue sections with [³H]this compound, followed by washing to remove unbound ligand and then exposing the tissue to photographic film or a digital imaging plate to detect the bound radioactivity jneurosci.orgnih.gov. Nonspecific binding is determined in the presence of a high concentration of a known NET inhibitor, such as mazindol jneurosci.orgnih.gov. The specific binding, representing NETs, is calculated by subtracting nonspecific binding from total binding nih.gov.

Quantitative autoradiography with [³H]this compound has been instrumental in studying NETs in both rat and human brain tissues nih.gov. For instance, studies in the human locus coeruleus and dorsal raphe nuclei have utilized this technique to reveal the distribution of NET binding nih.gov. Research has shown that [³H]this compound possesses high affinity for NETs (KD = 0.7 nM) and significantly lower affinity for serotonin (B10506) transporters (SERT) and dopamine (B1211576) transporters (DAT) (KD > 1 µM) jneurosci.orgnih.gov.

Furthermore, studies involving the destruction of central noradrenergic neurons using neurotoxins like 6-OH-dopamine or DSP-4 have shown substantial decreases in [³H]this compound binding in most brain regions examined, further supporting its specificity for NETs located on noradrenergic neurons researchgate.netresearchgate.net. The amount of [³H]this compound binding in the locus coeruleus has been shown to correlate strongly with the number of noradrenergic cells, indicating its utility as a marker for noradrenergic innervation jneurosci.org.

Interactive Table 1: [³H]this compound Binding Characteristics

CharacteristicValueNotesSource
Affinity for NET (KD)0.7 nMHigh affinity jneurosci.orgnih.gov
Affinity for SERT (KD)> 1 µMLow affinity jneurosci.orgnih.gov
Affinity for DAT (KD)> 1 µMLow affinity jneurosci.orgnih.gov
Specific BindingSaturable, Sodium-dependentBinds to a single class of sites researchgate.net

Advancements in In Vivo Imaging of Norepinephrine (B1679862) Transporters

In vivo imaging of NETs in living systems has been a significant challenge due to the historical lack of suitable radioligands eurekaselect.comresearchgate.net. Positron Emission Tomography (PET) is a crucial tool for visualizing biochemical processes in the living brain, and progress has been made in developing PET radioligands for the NET system researchgate.net.

Challenges and Progress with Positron Emission Tomography (PET) Ligands

Developing novel radiotracers for in vivo brain imaging presents a multi-step process fraught with inherent pitfalls and technical difficulties, often hindering the translation of promising agents from preclinical research to clinical use researchgate.net. While [¹¹C]-Nisoxetine has been explored for in vivo NET studies, it exhibited only moderate specific binding in mice nih.gov. Other early attempts with ligands like an iodo derivative of tomoxetine (B1242691) showed no specific binding in vivo in rat brain and high lung uptake nih.gov.

Many earlier NET ligands, including this compound, oxaprotiline, and lortalamine, displayed high uptake in the striatum (higher than the thalamus) and were limited by high non-specific binding and relatively low specific signal eurekaselect.com. These characteristics posed significant challenges for accurate in vivo quantification of NETs eurekaselect.com.

Despite these challenges, progress has been made. The development of ligands based on the reboxetine (B1679249) structure, particularly (S,S)-[¹¹C]MRB (an analog of reboxetine), has shown promise as a potential NET ligand for PET studies eurekaselect.comnih.gov. Studies in rhesus monkeys with [¹¹C]MRB and other reboxetine analogs have demonstrated regional distribution consistent with NET localization in the brain, with higher uptake in NET-rich regions acs.org. Pretreatment with selective NET inhibitors like desipramine (B1205290) reduced the specific binding of these radioligands acs.org.

Novel Radioligand Development and Characterization

The ongoing development of novel radioligands for NET imaging is crucial for advancing our understanding of NET involvement in various neurological and psychiatric disorders researchgate.neteurekaselect.com. The ideal radioligand should possess high affinity and selectivity for NETs, adequate brain penetration, low non-specific binding, and a favorable pharmacokinetic profile for imaging eurekaselect.comthno.org.

Recent research has focused on characterizing novel radiotracers in preclinical models. For example, [¹⁸F]NS12137, a novel NET radiotracer, has been characterized in Sprague-Dawley rats using in vivo PET/CT and ex vivo autoradiography thno.org. Studies demonstrated that [¹⁸F]NS12137 exhibited good brain penetration, fast washout, and high specific binding to NETs thno.org. The specificity of [¹⁸F]NS12137 binding was confirmed by pretreatment with this compound, which significantly reduced the radiotracer uptake both in vivo and ex vivo thno.org. This highlights the continued use of this compound as a reference compound for validating the specificity of new NET ligands thno.org.

Interactive Table 2: Characteristics of Selected NET PET Radioligands

RadioligandSpecific Binding (in vivo)Non-specific BindingRegional UptakeNotesSource
[¹¹C]-NisoxetineModerate (mice)Not specifiedNot specifiedEarly ligand, limited specific binding nih.gov
Iodo-tomoxetineNone (rat brain)Very high (lung)Not applicableUnsuitable due to lack of specific binding nih.gov
(S,S)-[¹¹C]MRBHighLowerConsistent with NET distribution, higher in NET-rich regionsPromising ligand for PET studies eurekaselect.comnih.govacs.org
[¹⁸F]NS12137High (rats)LowHigh in NET-rich areas (LC, BNST, neocortex, striatum)Novel tracer, specificity validated by this compound thno.org

Computational and Theoretical Pharmacological Investigations

Computational approaches, such as molecular docking and simulation studies, play a crucial role in understanding the interaction of this compound and other inhibitors with NETs at a molecular level mdpi.comnih.gov. These methods provide valuable insights into binding sites, interaction mechanisms, and the influence of factors like membrane potential on transporter function mdpi.comacs.org.

Molecular Docking and Simulation Studies of NET-Inhibitor Complexes

Molecular docking simulations are used to predict the binding modes and affinities of ligands, including this compound, to transporter proteins like NET mdpi.comnih.gov. These studies often utilize homology models of human NET (hNET) based on the known crystal structures of related transporters, such as the leucine (B10760876) transporter (LeuT) mdpi.comresearchgate.net.

Docking studies have predicted that inhibitors can bind to different sites on the transporter, including the central binding site (S1) and a secondary binding site (S2) in the extracellular vestibule mdpi.com. While many inhibitors bind to the S1 site, which overlaps with the substrate binding site, studies involving this compound and other compounds like fluoxetine (B1211875) in the presence of vanoxerine (B1682824) have suggested binding to the S2 site on the dopamine transporter (dDAT), used as a model for human NET in some structural studies mdpi.comnih.gov.

Molecular dynamics (MD) simulations further explore the stability of these protein-ligand complexes and the dynamic interactions over time mdpi.com. These simulations can reveal the specific amino acid residues involved in binding and the conformational changes that occur upon inhibitor binding nih.gov. For instance, simulations have provided insights into how the binding of compounds like this compound at the S2 site might allosterically modulate the binding of other ligands at the S1 site mdpi.com.

Studies comparing the binding of this compound and fluoxetine to homology models of SERT and NET have indicated that residues in the S1 site of SERT are key determinants for the selectivity of this compound researchgate.net. This highlights the importance of specific structural features of both the inhibitor and the transporter in determining binding affinity and selectivity researchgate.net.

Interactive Table 3: Predicted Binding Sites of Inhibitors on Transporters (Based on Docking/Simulation)

InhibitorTransporter ModelPredicted Primary Binding SiteNotesSource
This compoundhDAT (model)S2 (in presence of vanoxerine)Allosteric modulation of S1 binding suggested mdpi.com
This compoundSERT (homology)S1S1 residues are key for this compound selectivity over SERT researchgate.net
VanoxerinehDAT (model)S1Preferential binding at the central site mdpi.com
FluoxetinehDAT (model)S2 (in presence of vanoxerine)Suggested binding at the secondary site mdpi.com
FluoxetineSERT (homology)S1 and S2Binds to both sites in LeuT crystal structure used for modeling researchgate.net

Understanding Membrane Potential Regulation of Transporter Function

Membrane potential plays a critical role in regulating neuronal activity and neurotransmitter transport acs.org. Biophysical studies using techniques like patch-clamp and amperometry have revealed that transporters like NET can exhibit channel-like activity, and membrane potential directly influences neurotransmitter flux pnas.org.

Recent computational studies using molecular dynamics simulations have specifically investigated the impact of membrane potential on NET function and the blockade effects of antidepressants acs.org. These studies suggest that changes in membrane potential significantly affect NE reuptake through an electrostatically driven substrate transport pathway acs.org. A hyperpolarized membrane potential appears to favor NE reuptake, promoting inward movement of the neurotransmitter, which aligns with the physiological need for reuptake in the synaptic cleft acs.org. Conversely, depolarized states, associated with nerve impulse generation, may be less favorable for maximal NE reuptake acs.org.

These computational investigations provide a dynamic molecular perspective on how membrane potential fluctuations can influence the efficiency of NET transport and how inhibitors like this compound might interact with the transporter under different electrical conditions acs.org. Further research in this area is crucial for a comprehensive understanding of NET regulation and the mechanisms of action of NET inhibitors.

Expanding Research Applications Beyond Traditional Areas

Beyond its historical focus on depression, this compound is being investigated for its effects in other significant research areas, including metabolic regulation and pain management.

Investigation in Obesity and Energy Balance Research Mechanisms

Numerous studies suggest that modulating catecholaminergic signaling, which involves norepinephrine and dopamine, can influence food intake and body weight by acting on hypothalamic systems that regulate energy balance wikipedia.org. Antidepressants like bupropion, which increase extracellular dopamine and norepinephrine by inhibiting their reuptake, have been shown to cause weight loss wikipedia.orgnih.gov. Research has also explored the combined effects of serotonin and norepinephrine modulation in the context of anti-obesity strategies wikipedia.org.

This compound, as a selective norepinephrine reuptake inhibitor, has been utilized in research concerning obesity and energy balance wikipedia.orgdrugbank.comvulcanchem.com. It has been hypothesized that an NRI like this compound could potentially lead to anorexia by decreasing the activity of cells expressing neuropeptide Y (NPY) and norepinephrine, both localized in specific neurons involved in energy balance regulation wikipedia.org. Studies in lean and obese mice have demonstrated that selective and combined inhibition of norepinephrine and dopamine reuptake can reduce food intake and body weight wikipedia.orgnih.gov.

However, research indicates that this compound alone may not significantly affect food intake, suggesting that norepinephrine reuptake inhibition alone might be insufficient to impact feeding behavior, or that the site of action is not optimal wikipedia.org. Interestingly, thiothis compound, a sulfur analog of this compound, has shown promise by reducing food consumption in rodents, indicating it may be a more suitable compound for investigating obesity and eating disorders wikipedia.org.

Further studies have explored the impact of diet on the effectiveness of this compound in regulating feeding. Research in rats fed a high-fat diet demonstrated increased sensitivity to the feeding suppression effects of low-dose this compound compared to those on a standard diet. nih.gov. This heightened sensitivity was accompanied by enhanced neural activation in the arcuate nucleus of the hypothalamus, a brain region critical for the homeostatic control of feeding and body weight nih.gov. These findings suggest that dietary state and the development of obesity can alter the noradrenergic control of feeding and the neural response to this compound nih.gov.

Mechanisms of Local Analgesia and Sodium Channel Blockade

An essential mechanism of local anesthetics is the blockade of sodium channels, which underlies their ability to produce localized pain relief wikipedia.orgfrontiersin.org. This compound has demonstrated local analgesic effects, specifically cutaneous analgesia, although it does not produce systemic analgesia wikipedia.orgresearchgate.net. This effect is potentially linked to its ability to block sodium channels wikipedia.orgresearchgate.netnih.gov.

Research has investigated the effect of this compound on voltage-gated sodium currents. In in vitro studies using mouse neuroblastoma cells, this compound was found to block sodium currents in a concentration- and state-dependent manner, similar to the local anesthetic mepivacaine (B158355), but with greater potency nih.govpsu.edu.

Studies in rats have shown that intrathecal administration of this compound can induce spinal anesthesia, exhibiting a more potent and prolonged effect with a greater selectivity for sensory/nociceptive blockade over motor blockade compared to mepivacaine nih.govpsu.edu. The local anesthetic effect of this compound is likely attributable to its suppression of sodium currents nih.govpsu.edu. While this compound shows promise for local anesthesia, further research is needed to investigate potential toxicity to neuronal or subcutaneous tissues wikipedia.org.

Utility in Studying Neurological and Psychiatric Disorder Models (e.g., Schizophrenia, ADHD)

Norepinephrine transporter inhibitors, which modulate neurotransmitter levels in the brain, are utilized in the treatment of various neurological disorders umw.edu.plresearchgate.netresearchgate.net. While this compound itself was originally investigated as an antidepressant and has no current clinical use, its properties as a selective NET inhibitor make it a valuable tool for studying the noradrenergic system's role in the pathophysiology of neurological and psychiatric conditions such as schizophrenia and Attention-Deficit/Hyperactivity Disorder (ADHD) wikipedia.orgumw.edu.plresearchgate.netresearchgate.net.

Dysfunction of the noradrenergic system has been implicated in various disorders, including ADHD and depression researchgate.netnih.gov. NET inhibitors like atomoxetine (B1665822) and reboxetine are used in the treatment of ADHD and have shown efficacy in meta-analyses for schizophrenia and ADHD, respectively umw.edu.plresearchgate.netresearchgate.net. This compound's selectivity allows researchers to specifically investigate the contribution of norepinephrine reuptake in these complex disorders using animal models or in vitro systems.

Research utilizing selective monoamine transporter inhibitors, including this compound, has contributed to understanding brain-related disorders such as ADHD and schizophrenia nih.gov. These studies aim to elucidate the specific roles of norepinephrine and its transporter in the complex neurobiological pathways underlying these conditions researchgate.netnih.govresearchgate.net.

Unexplored Neurobiological Pathways and Research Gaps

Despite advances, there remain unexplored neurobiological pathways and significant research gaps regarding the full spectrum of this compound's effects and the role of the noradrenergic system. While the interaction of this compound with the norepinephrine transporter is well-established, its potential interactions with other transporters or receptors at higher concentrations or in specific physiological states warrant further investigation wikipedia.org. The precise mechanisms by which NET inhibition translates into effects on complex behaviors like feeding or the nuances of its sodium channel blockade require deeper understanding wikipedia.orgnih.gov.

Furthermore, while studies have explored the involvement of norepinephrine in various neurological and psychiatric disorders, the specific contributions of NET-mediated reuptake in the intricate circuitry and pathological processes of conditions like schizophrenia and ADHD are still being actively researched umw.edu.plresearchgate.netresearchgate.netnih.gov. Understanding how dysregulation of norepinephrine signaling through the NET contributes to the diverse symptoms and progression of these disorders represents a key research gap researchgate.netresearchgate.net.

Computational studies, such as those analyzing the dynamic behavior of antidepressants like this compound with NET under the influence of membrane potential, are beginning to provide deeper insights into the inhibition of NE reuptake and potential binding pathways acs.org. Such approaches can help fill gaps in understanding the molecular interactions and regulatory mechanisms of the NET acs.org.

Methodological Innovations in this compound Research

Methodological advancements are crucial for further elucidating the properties and potential applications of this compound. The development of fluorescent probes based on this compound has provided a significant innovation for visualizing and studying the norepinephrine transporter in live-cell systems using techniques like confocal microscopy researchgate.net. These probes allow for the investigation of NET distribution and function at a cellular level researchgate.net.

Radioligand binding assays using tritiated this compound ([³H]this compound) have been a standard method for quantifying and characterizing norepinephrine uptake sites in brain tissue, offering high affinity and selectivity tocris.comnih.gov. This technique has been instrumental in understanding the binding properties of this compound and the density of NET sites tocris.comnih.gov.

In the study of its local anesthetic effects, voltage-clamp methods have been employed in in vitro settings to directly examine the blockade of sodium currents by this compound in cell lines nih.govpsu.edu. In vivo studies utilize techniques to assess cutaneous and spinal anesthesia in animal models, allowing for the evaluation of potency and duration of action compared to known anesthetics nih.govpsu.edu.

Future methodological innovations could involve advanced imaging techniques to visualize NET activity and norepinephrine dynamics in real-time in living organisms, offering a more comprehensive understanding of this compound's effects in complex biological systems. Furthermore, the application of advanced computational modeling and simulation techniques can provide detailed insights into the molecular interactions of this compound with its targets and predict its behavior in different physiological environments acs.org. Adaptive clinical trial designs and master protocols, while not yet applied to this compound due to its lack of clinical use, represent broader methodological innovations in pharmaceutical research that could, in principle, be relevant if future research indicated clinical potential who.int.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to quantify nisoxetine’s binding affinity for the norepinephrine transporter (NET)?

  • Methodological Answer : Use radioligand binding assays with [³H]this compound (specific activity ~80 Ci/mmol) to measure displacement by test compounds. Incubate NET-expressing membranes (e.g., brain tissue or transfected cells) with 0.5–2 nM [³H]this compound and increasing concentrations of unlabeled ligands. Terminate assays via rapid filtration through GF/B filters pre-treated with 0.05% polyethylenimine (PEI) to reduce nonspecific binding. Calculate Ki values using the Cheng-Prusoff equation after determining IC50 values from dose-response curves. Validate results with reference inhibitors like desipramine (1 µM) for nonspecific binding .

Q. How does this compound’s dual action as a NET inhibitor and sodium channel blocker influence experimental design?

  • Methodological Answer : To isolate NET-specific effects, use low this compound concentrations (≤10 nM) to minimize sodium channel blockade. Include control experiments with selective sodium channel inhibitors (e.g., tetrodotoxin) to confirm NET-mediated outcomes. For studies targeting sodium channels, employ voltage-clamp electrophysiology in neuronal cells, comparing this compound’s IC50 against prototypical blockers (e.g., lidocaine) .

Q. What are the best practices for validating this compound’s selectivity over related transporters (e.g., dopamine or serotonin transporters)?

  • Methodological Answer : Perform competitive binding or uptake inhibition assays in parallel with NET, DAT, and SERT cell lines. Use selective radioligands (e.g., [³H]this compound for NET, [³H]WIN 35,428 for DAT) and calculate selectivity ratios (Ki_NET/Ki_DAT/SERT). For functional validation, compare norepinephrine vs. dopamine/serotonin uptake inhibition in synaptosomal preparations .

Advanced Research Questions

Q. How can structural data from cryo-EM studies resolve contradictions in this compound’s binding site localization?

  • Methodological Answer : Analyze cryo-EM structures of NET in complex with this compound (e.g., PDB 4XNU) to map binding residues and compare with overlapping ligands like χ-MrlAEM. Use molecular docking to predict competitive or allosteric interactions. Validate computationally predicted overlaps via mutagenesis of key residues (e.g., Asp75 in NET’s substrate-binding pocket) and measure changes in Ki values. Structural alignment tools (e.g., PyMOL) can highlight conformational shifts induced by this compound binding .

Q. How should researchers interpret discrepancies between this compound’s Kd (0.76 nM) and Ki (21.9 nM) values in functional assays?

  • Methodological Answer : Kd (binding affinity) and Ki (inhibition constant) differences arise from assay conditions (e.g., ionic strength, temperature) and transporter conformational states (e.g., inward-open vs. occluded). To reconcile these, perform saturation binding assays (for Kd) alongside inhibition kinetics (for Ki) under identical conditions. Use nonlinear regression to model competitive vs. noncompetitive inhibition mechanisms .

Q. What strategies are effective for integrating this compound’s structural and functional data into mechanistic models of NET inhibition?

  • Methodological Answer : Combine cryo-EM density maps with mutagenesis data to identify critical residues for this compound binding. Use molecular dynamics simulations to track hydrogen bonding and hydrophobic interactions during ligand binding. Correlate structural findings with functional data (e.g., IC50 shifts in mutants) to build a kinetic model of NET inhibition. For example, χ-MrlAEM’s overlapping binding with this compound (observed in cryo-EM) suggests competitive inhibition, which can be tested via Dixon plots .

Q. How can researchers address non-mutually exclusive binding patterns when this compound coexists with other NET ligands (e.g., CFT)?

  • Methodological Answer : Conduct Schild or Dixon plot analyses in uptake assays. For example, in [³H]dopamine uptake experiments, vary this compound concentrations in the presence of fixed CFT doses. Linear regression of reciprocal uptake rates (Dixon plot) will reveal whether slopes differ significantly, indicating noncompetitive or allosteric interactions. A parallel shift in dose-response curves suggests competitive binding .

Data Presentation Guidelines

  • Tables : Include Ki/Kd values with SEM (e.g., 21.9 ± 4.7 nM ), assay conditions (temperature, buffer), and comparator ligands.
  • Figures : Use cryo-EM local resolution maps (2.0–3.0 Å) to highlight this compound’s binding site . For functional data, label axes with SI units and provide regression equations for inhibition curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.